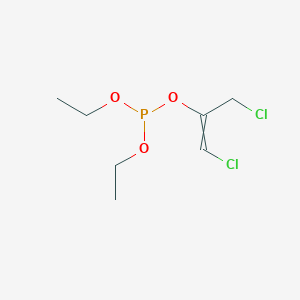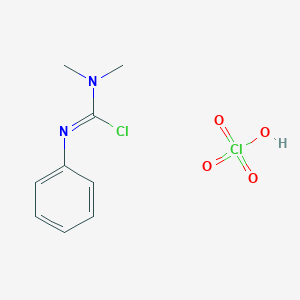
N,N-dimethyl-N'-phenylcarbamimidoyl chloride;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-phenylcarbamimidoyl chloride;perchloric acid is a chemical compound with the molecular formula C9H11ClN2. It is known for its applications in various fields of chemistry and industry. The compound is characterized by its unique structure, which includes a phenyl group attached to a carbamimidoyl chloride moiety, further complexed with perchloric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-phenylcarbamimidoyl chloride typically involves the reaction of N,N-dimethylformamide with phenyl isocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-dimethylformamide+phenyl isocyanatethionyl chlorideN,N-dimethyl-N’-phenylcarbamimidoyl chloride
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-N’-phenylcarbamimidoyl chloride involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques such as distillation and crystallization ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-N’-phenylcarbamimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions to form corresponding amides and acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include substituted carbamimidoyl derivatives.
Oxidation Products: Oxidation typically yields oxides or hydroxylated derivatives.
Hydrolysis Products: Hydrolysis results in the formation of amides and acids.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-phenylcarbamimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N’-phenylcarbamimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The pathways involved include nucleophilic attack on the carbamimidoyl chloride moiety, resulting in the formation of stable adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-N’-phenylurea: Similar in structure but with a urea group instead of a carbamimidoyl chloride.
N,N-dimethyl-N’-phenylthiourea: Contains a thiourea group, offering different reactivity and applications.
N,N-dimethyl-N’-phenylcarbamate: Features a carbamate group, used in different chemical and biological contexts.
Uniqueness
N,N-dimethyl-N’-phenylcarbamimidoyl chloride is unique due to its specific reactivity and ability to form stable covalent bonds with nucleophiles. This makes it particularly valuable in synthetic chemistry and industrial applications where precise modifications of molecular structures are required.
Eigenschaften
CAS-Nummer |
65989-70-0 |
|---|---|
Molekularformel |
C9H12Cl2N2O4 |
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-phenylcarbamimidoyl chloride;perchloric acid |
InChI |
InChI=1S/C9H11ClN2.ClHO4/c1-12(2)9(10)11-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
XVQFCKIARYZDAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC1=CC=CC=C1)Cl.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


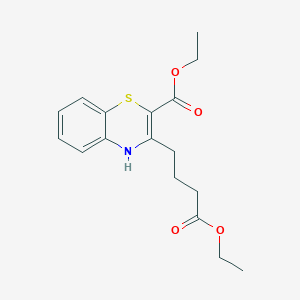
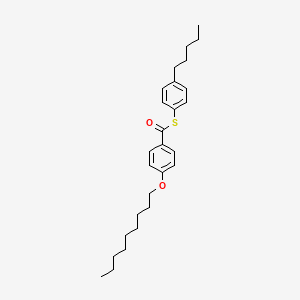

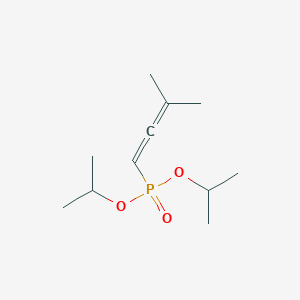
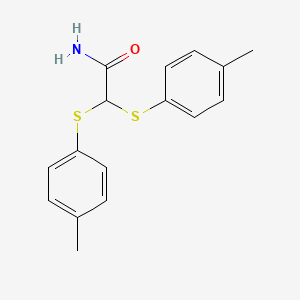
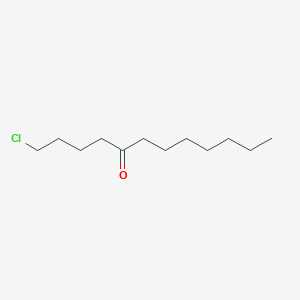
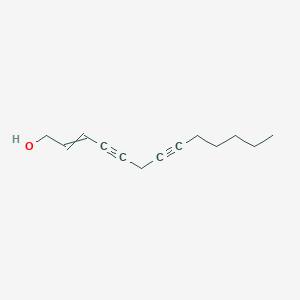
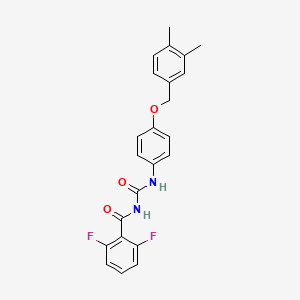
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
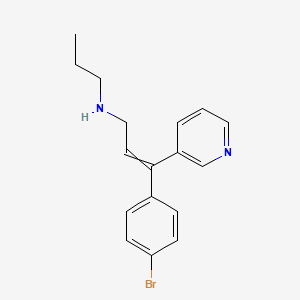
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)


